1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine
Description
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative featuring a 4-methyl-piperazinylpropylamino substituent at the 3-position of the pyrrolidine ring. The Boc group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes while allowing selective deprotection for subsequent functionalization . The 4-methyl-piperazine unit introduces a basic tertiary amine, which is structurally analogous to motifs found in bioactive molecules targeting neurological and oncological pathways . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for developing pharmacologically active molecules, particularly those requiring controlled stereochemistry or tailored pharmacokinetic properties.
Properties
CAS No. |
887579-20-6 |
|---|---|
Molecular Formula |
C17H34N4O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4-methylpiperazin-1-yl)propylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-9-6-15(14-21)18-7-5-8-20-12-10-19(4)11-13-20/h15,18H,5-14H2,1-4H3 |
InChI Key |
ZWNIDRZIFNCKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCCN2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
Boc Protection of Pyrrolidine-3-Amine
Synthesis of 3-Bromopropyl-4-methylpiperazine
Alkylation of Boc-Protected Pyrrolidine-3-Amine
- Reactants : 1-Boc-3-aminopyrrolidine, 3-bromopropyl-4-methylpiperazine.
- Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 50–80°C, 12–24 hours.
- Reaction :
$$
\text{1-Boc-3-aminopyrrolidine} + \text{3-bromopropyl-4-methylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$ - Workup : Extraction with dichloromethane, drying (Na₂SO₄), column chromatography (hexane/ethyl acetate gradient).
- Yield : ~70–75% (estimated based on analogous reactions).
Synthetic Strategy 2: Reductive Amination
This approach utilizes reductive amination to couple Boc-protected pyrrolidine-3-amine with a piperazine-bearing aldehyde.
Stepwise Procedure
Synthesis of 3-(4-Methylpiperazin-1-yl)propanal
- Reactants : 4-Methylpiperazine, 3-bromopropionaldehyde.
- Conditions : Tetrahydrofuran (THF), triethylamine (TEA), 0°C to room temperature, 6–12 hours.
- Reaction :
$$
\text{4-Methylpiperazine} + \text{3-bromopropionaldehyde} \xrightarrow{\text{TEA, THF}} \text{3-(4-Methylpiperazin-1-yl)propanal}
$$ - Challenges : Requires careful oxidation control to avoid over-oxidation.
Reductive Amination
- Reactants : 1-Boc-3-aminopyrrolidine, 3-(4-methylpiperazin-1-yl)propanal.
- Conditions : Methanol or dichloromethane, sodium cyanoborohydride (NaBH₃CN), acetic acid (AcOH), room temperature, 12–24 hours.
- Reaction :
$$
\text{1-Boc-3-aminopyrrolidine} + \text{3-(4-methylpiperazin-1-yl)propanal} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{Target Compound}
$$ - Workup : Neutralization with NaOH, extraction with ethyl acetate, column chromatography (CH₂Cl₂/MeOH).
- Yield : ~65–70% (based on similar reductive aminations).
Comparative Analysis of Methods
Critical Optimization Considerations
- Protection/Deprotection : Boc groups remain stable under both basic (K₂CO₃) and mildly acidic (NaBH₃CN/AcOH) conditions.
- Stereochemistry : Chiral Boc-protected pyrrolidine-3-amine (e.g., (S)-enantiomer) retains configuration during alkylation/reductive amination.
- Purification : Silica gel chromatography (hexane/ethyl acetate or CH₂Cl₂/MeOH) effectively isolates the target compound.
Alternative Routes and Emerging Techniques
Chemical Reactions Analysis
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the piperazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
| Compound Name | Core Ring | Substituent at 3-Position | Linker Length | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|---|
| This compound | Pyrrolidine | 4-methyl-piperazin-1-ylpropylamino | Propyl (C3) | C17H33N5O2 | 339.48 g/mol | Boc protection, tertiary amine |
| 1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine | Pyrrolidine | 4-methyl-piperazin-1-ylethylamino | Ethyl (C2) | C16H31N5O2 | 325.46 g/mol | Shorter linker, reduced lipophilicity |
| 1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine | Pyrrolidine | Piperidin-1-ylethylamino | Ethyl (C2) | C16H30N4O2 | 310.44 g/mol | Piperidine vs. piperazine, lower basicity |
| 1-Boc-3-aminomethyl-4-hydroxypyrrolidine | Pyrrolidine | Aminomethyl + hydroxyl at 4-position | N/A | C10H20N2O3 | 216.28 g/mol | Hydroxyl group enhances polarity |
Key Observations:
Piperazine vs. Piperidine : The 4-methyl-piperazine group introduces a secondary amine, enhancing hydrogen-bonding capacity and basicity (pKa ~8.5) compared to piperidine derivatives (pKa ~11), which may influence target binding .
Hydroxyl Group: 1-Boc-3-aminomethyl-4-hydroxypyrrolidine exhibits higher polarity due to the hydroxyl group, favoring aqueous solubility but limiting blood-brain barrier penetration .
Pharmacological Implications
Biological Activity
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with the CAS number 887591-45-9, is characterized by its unique molecular structure, which includes a pyrrolidine ring and piperazine moiety, suggesting possible interactions with biological targets such as receptors and enzymes.
The molecular formula for this compound is C18H36N4O2, with a molecular weight of approximately 340.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H36N4O2 |
| Molecular Weight | 340.5 g/mol |
| CAS Number | 887591-45-9 |
| Synonyms | 1-Boc-3-(4-Methyl-piperazin-1-ylpropyl)-amino-pyrrolidine |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The piperazine and pyrrolidine components may facilitate binding to neurotransmitter receptors, potentially influencing pathways involved in neuropharmacology.
Potential Targets
- Neurotransmitter Receptors : Given the presence of the piperazine ring, this compound may exhibit affinity for serotonin or dopamine receptors, which are critical in mood regulation and neurological disorders.
- Kinase Inhibition : Preliminary studies suggest that compounds with similar structures may act as kinase inhibitors, impacting cell signaling pathways associated with cancer progression.
Biological Activity Studies
Research on similar compounds has indicated a range of biological activities including:
- Antitumor Activity : Compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation in vitro. For example, studies have reported IC50 values in the low micromolar range against various cancer cell lines.
| Compound Type | Activity Type | IC50 (µM) |
|---|---|---|
| Pyrrolidine Derivatives | Antitumor | <10 |
| Piperazine Derivatives | Neurotransmitter Modulation | <5 |
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various piperazine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against leukemia cell lines. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological properties of piperazine-containing compounds. The results indicated that these compounds could modulate serotonin receptor activity, leading to anxiolytic effects in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
